molecular formula C20H23N3O2 B6781260 N-(2-phenylmethoxypyridin-4-yl)-5-azaspiro[2.5]octane-5-carboxamide

N-(2-phenylmethoxypyridin-4-yl)-5-azaspiro[2.5]octane-5-carboxamide

Cat. No.: B6781260
M. Wt: 337.4 g/mol
InChI Key: HVXVWTKDCDGZFH-UHFFFAOYSA-N
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Description

N-(2-phenylmethoxypyridin-4-yl)-5-azaspiro[25]octane-5-carboxamide is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Properties

IUPAC Name

N-(2-phenylmethoxypyridin-4-yl)-5-azaspiro[2.5]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19(23-12-4-8-20(15-23)9-10-20)22-17-7-11-21-18(13-17)25-14-16-5-2-1-3-6-16/h1-3,5-7,11,13H,4,8-10,12,14-15H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXVWTKDCDGZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CN(C1)C(=O)NC3=CC(=NC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylmethoxypyridin-4-yl)-5-azaspiro[2.5]octane-5-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and spirocyclic components. One common method involves the reaction of 2-phenylmethoxypyridine with a spirocyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylmethoxypyridin-4-yl)-5-azaspiro[2.5]octane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-phenylmethoxypyridin-4-yl)-5-azaspiro[2.5]octane-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylmethoxypyridin-4-yl)-5-azaspiro[2.5]octane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxypyridin-4-yl)-5-azaspiro[2.5]octane-5-carboxamide
  • N-(2-phenylmethoxypyridin-3-yl)-5-azaspiro[2.5]octane-5-carboxamide
  • N-(2-phenylmethoxypyridin-4-yl)-6-azaspiro[2.5]octane-5-carboxamide

Uniqueness

N-(2-phenylmethoxypyridin-4-yl)-5-azaspiro[2.5]octane-5-carboxamide is unique due to its specific spirocyclic structure and the presence of both pyridine and phenylmethoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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